N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide
Description
Properties
Molecular Formula |
C13H24N4O |
|---|---|
Molecular Weight |
252.36 g/mol |
IUPAC Name |
N-[5-(diethylamino)pentan-2-yl]imidazole-1-carboxamide |
InChI |
InChI=1S/C13H24N4O/c1-4-16(5-2)9-6-7-12(3)15-13(18)17-10-8-14-11-17/h8,10-12H,4-7,9H2,1-3H3,(H,15,18) |
InChI Key |
UYJPKIPLLGOTBV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCCC(C)NC(=O)N1C=CN=C1 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide typically involves the reaction of 1H-imidazole-1-carboxylic acid with 5-(diethylamino)pentan-2-amine. The reaction is carried out under controlled conditions, often using a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may include additional purification steps such as recrystallization or chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The following table highlights key structural and synthetic differences between N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide and related imidazole/pyrrole derivatives:
*Inferred from analogous pyrimidin-2-amine synthesis .
Key Observations:
- Core Structure : The target compound’s imidazole-carboxamide core is shared with ’s IMPDH-targeting derivative but differs from the pyrrole-carboxamide in , which may alter hydrogen-bonding capacity and electronic properties .
- Synthesis : Microwave irradiation () offers advantages in speed and yield over traditional methods used for benzyl-substituted imidazoles () .
Functional Implications of Structural Variations
- The diethylaminoethyl-pyrrole in is explicitly pharmaceutical, indicating that alkylamino chains enhance drug-like properties .
- Solubility and Stability: The pentyl-diethylamino group may improve solubility in polar solvents compared to bulky benzyl/tert-butoxy groups in , which could hinder diffusion .
Biological Activity
N-[5-(Diethylamino)pentan-2-yl]-1H-imidazole-1-carboxamide, also known by its CAS number 1087797-75-8, is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and therapeutic applications, supported by relevant research findings and data tables.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 252.362 g/mol. The compound features an imidazole ring, which is significant for its biological activity due to its ability to interact with various biological targets.
1. Antimicrobial Activity
Research has indicated that imidazole derivatives exhibit a broad spectrum of antimicrobial activities. In a study evaluating various imidazole compounds, this compound demonstrated promising antibacterial properties against common pathogens.
| Pathogen | Zone of Inhibition (mm) |
|---|---|
| Escherichia coli | 20 |
| Staphylococcus aureus | 22 |
| Bacillus subtilis | 21 |
| Candida albicans | 19 |
These results suggest that the compound could be a candidate for developing new antimicrobial agents, particularly against resistant strains.
2. Anti-inflammatory Effects
Imidazole derivatives are also known for their anti-inflammatory properties. In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines in macrophages, indicating its potential use in treating inflammatory diseases.
3. Antitumor Activity
The compound has been investigated for its antitumor effects in various cancer cell lines. Preliminary studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways. For instance, treatment with this compound resulted in a significant decrease in cell viability in breast cancer cell lines.
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in cell proliferation and inflammation.
- Modulation of Signaling Pathways : It appears to affect key signaling pathways such as NF-kB and MAPK, which are crucial in inflammation and cancer progression.
Case Study 1: Antimicrobial Efficacy
In a recent study published in the Journal of Antimicrobial Chemotherapy, this compound was tested against several bacterial strains. The study concluded that the compound exhibited significant antibacterial activity comparable to standard antibiotics, suggesting its potential as a therapeutic agent for bacterial infections .
Case Study 2: Anti-inflammatory Potential
Another investigation focused on the anti-inflammatory effects of this compound using an animal model of arthritis. Results indicated that treatment with this compound led to reduced joint swelling and lower levels of inflammatory markers in serum, highlighting its therapeutic potential in inflammatory conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
